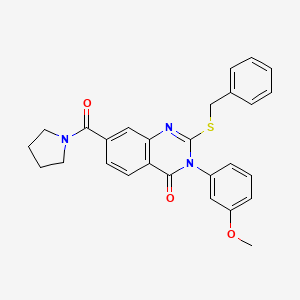

2-(benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

2-(Benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one (ID: G859-0297) is a quinazolinone derivative with the molecular formula C₂₇H₂₅N₃O₃S and a molecular weight of 471.58 g/mol. Its structure features:

- A 3-methoxyphenyl substituent at position 3, which may enhance solubility and modulate electronic properties.

- A pyrrolidine-1-carbonyl moiety at position 7, introducing a cyclic amide group that could influence binding affinity or metabolic stability.

This compound is available in 45 mg quantities (neat form) and has been cataloged for screening purposes, though its specific biological activities remain uncharacterized in the provided evidence .

Properties

IUPAC Name |

2-benzylsulfanyl-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S/c1-33-22-11-7-10-21(17-22)30-26(32)23-13-12-20(25(31)29-14-5-6-15-29)16-24(23)28-27(30)34-18-19-8-3-2-4-9-19/h2-4,7-13,16-17H,5-6,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZBGLPYOUEXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCCC4)N=C2SCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzylthio and pyrrolidine derivatives with 3-methoxyphenyl and quinazolinone frameworks. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Biological Activity

The biological activity of the compound has been evaluated across several studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies indicate that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study assessed the activity of related quinazolinones against nine different cancer cell lines, revealing that compounds with methoxyphenyl substitutions showed enhanced potency (IC50 values in the low micromolar range) .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.2 |

| This compound | MCF-7 (Breast) | 4.8 |

| This compound | HeLa (Cervical) | 6.0 |

These results underscore the compound's potential as a lead structure for developing novel anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. A study highlighted that quinazolinones could inhibit pro-inflammatory cytokines and reduce leukocyte recruitment during inflammation . This suggests a mechanism where the compound may modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Evaluation

In an in vivo study using a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinones has also been explored. Compounds similar to this compound were tested against various bacterial strains. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Quinazolinones are known to inhibit various kinases involved in cancer cell proliferation and survival pathways. Differential Scanning Fluorimetry (DSF) assays have shown that this compound stabilizes several kinases, indicating a potential mechanism for its anticancer effects .

- Modulation of Cytokine Production : The anti-inflammatory effects may arise from inhibiting pathways that lead to cytokine production, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent-Driven Variations

- Position 2 Modifications: The benzylthio group in G859-0297 contrasts with the benzodithiazinyl group in compounds 105–106 (), which introduces a sulfur-rich heterocycle linked to anticancer activity. The benzylthio group may offer milder electronic effects compared to the electron-withdrawing trifluoromethyl group in 7c–7f () .

Position 7 Modifications :

Spectroscopic and Analytical Data

- IR/NMR/MS Profiles: Compounds 7c–7f () exhibit characteristic C=O (1650–1700 cm⁻¹) and C=N (1600 cm⁻¹) stretches in IR, comparable to the target compound. NMR shifts for quinazolinone protons (δ 7.5–8.5 ppm) are consistent across analogues, but benzylthio groups may deshield adjacent protons . The target compound’s pyrrolidine-1-carbonyl group would show distinct ¹³C NMR signals (~170 ppm for carbonyl) and MS fragments corresponding to pyrrolidine loss (m/z ~85) .

Physicochemical and Logistical Considerations

- Solubility and logP: The target compound’s logP is estimated at ~4.3 (similar to 3-(3-methoxyphenyl)-2-vinylquinazolinone in ), indicating moderate lipophilicity. G859-0249’s morpholine group may improve aqueous solubility compared to pyrrolidine .

- Synthetic Accessibility :

- The target compound’s synthesis likely involves thiol-alkylation for the benzylthio group and amide coupling for pyrrolidine-1-carbonyl, analogous to methods in and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(benzylthio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one, and how can reaction yields be optimized?

- Methodology : Utilize multi-step heterocyclic synthesis strategies, as exemplified in quinazolinone derivative synthesis (e.g., aza-Wittig reactions or carbodiimide-mediated cyclization). Optimize reaction conditions (solvent, temperature, catalyst) using design-of-experiment (DOE) approaches. For example, refluxing with potassium carbonate and KI in acetone (as in ) enhances nucleophilic substitution efficiency. Purification via recrystallization (ethanol or methanol-dichloromethane mixtures) ensures high-purity products .

Q. How should researchers characterize the structural and electronic properties of this quinazolinone derivative?

- Methodology : Combine spectroscopic techniques:

- 1H/13C-NMR to confirm substitution patterns and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

- X-ray crystallography to resolve non-planar conformations (e.g., pyrimidinone ring inclination angles, as in ).

- ESI-MS for molecular weight validation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or receptor binding assays) due to quinazolinones’ known role as EGFR/PDGFR inhibitors (). Use cell lines (e.g., HEK293 or cancer models) to evaluate cytotoxicity. Measure IC50 values with dose-response curves and validate via Western blotting for phosphorylation inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Modify substituents : Vary benzylthio, methoxyphenyl, or pyrrolidine moieties to assess steric/electronic effects.

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR).

- Validate predictions via comparative assays (e.g., IC50 shifts in kinase inhibition) .

Q. What experimental designs address contradictions in stability or reactivity data across studies?

- Methodology : Apply split-plot factorial designs (as in ) to isolate variables (e.g., pH, temperature). Use accelerated stability testing (ICH guidelines) under varied conditions (oxidative, hydrolytic). Analyze degradation products via LC-MS and reconcile discrepancies using multivariate statistics .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

- Methodology : Follow the INCHEMBIOL framework ():

- Physical-chemical properties : Measure logP, solubility, and photodegradation rates.

- Biotic/abiotic transformation : Use microcosm studies with soil/water matrices.

- Toxicity assays : Daphnia magna or algal growth inhibition tests to estimate EC50 values .

Q. What strategies resolve crystallographic vs. computational conformational discrepancies?

- Methodology : Compare X-ray-derived torsion angles with DFT-optimized geometries (e.g., Gaussian09). Analyze intermolecular interactions (e.g., O–H⋯O hydrogen bonds in ) to explain crystal packing effects. Use molecular dynamics simulations to assess flexibility in solution .

Methodological Framework Integration

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide interdisciplinary research on this compound?

- Methodology : Align experimental design with theoretical frameworks (e.g., enzyme inhibition hypotheses) and epistemological goals (e.g., mechanistic insights). Integrate morphological data (structural characterization) with technical reproducibility (e.g., synthetic protocols). This approach minimizes paradigm conflicts in hybrid qualitative-quantitative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.